5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione
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Overview
Description
It is primarily used as an antineoplastic agent, particularly in the treatment of various cancers such as liver, gastrointestinal, breast, and head and neck cancers . This compound is a derivative of uracil and is known for its ability to inhibit DNA synthesis, making it effective in cancer treatment.
Preparation Methods
The synthesis of 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione involves several steps:
Starting Material: The synthesis begins with methyl-2-deoxy-D-ribofuranoside.
Protection and Activation: The hydroxyl groups are protected using p-toluenesulfonyl chloride, followed by hydrolysis with acetic acid and hydrochloric acid to replace the methoxy group with chlorine.
Condensation: The activated sugar is then condensed with 1-acetoxymercuri-5-fluorouracil.
Deprotection: The final step involves deprotecting the intermediate to yield the desired product.
Chemical Reactions Analysis
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorine atom.
Hydrolysis: The compound can be hydrolyzed to yield 5-fluorouracil and deoxyribose derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying nucleoside analogs and their interactions with enzymes.
Biology: The compound is used to study DNA synthesis and repair mechanisms.
Medicine: It is primarily used in cancer research to develop new chemotherapeutic agents and to understand the mechanisms of drug resistance.
Mechanism of Action
The mechanism of action of 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione involves its incorporation into DNA, where it inhibits thymidylate synthase. This inhibition prevents the synthesis of thymidine, a nucleotide essential for DNA replication. As a result, the compound disrupts DNA synthesis and induces cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione is unique among fluorinated pyrimidine analogs due to its specific structure and mechanism of action. Similar compounds include:
5-fluorouracil: Another fluorinated pyrimidine used in cancer treatment.
Capecitabine: An oral prodrug that is metabolized to 5-fluorouracil.
Tegafur: A prodrug of 5-fluorouracil used in combination therapies.
These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific clinical applications.
Properties
CAS No. |
294840-18-9 |
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Molecular Formula |
C12H15FN2O6 |
Molecular Weight |
302.26 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15FN2O6/c1-6(17)3-15-11(19)7(13)4-14(12(15)20)10-2-8(18)9(5-16)21-10/h4,8-10,16,18H,2-3,5H2,1H3/t8-,9+,10+/m0/s1 |
InChI Key |
AXPDYMRBWDOQKP-IVZWLZJFSA-N |
Isomeric SMILES |
CC(=O)CN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)F |
Canonical SMILES |
CC(=O)CN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)F |
Origin of Product |
United States |
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